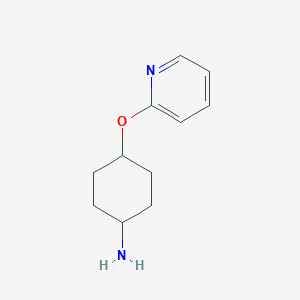
Trans-4-(pyridin-2-yloxy)cyclohexanamine
描述
Trans-4-(pyridin-2-yloxy)cyclohexanamine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Trans-4-(pyridin-2-yloxy)cyclohexanamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities related to various receptor interactions and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with a pyridine moiety, which contributes to its unique pharmacological properties. The compound's structure allows it to interact with specific receptors in the central nervous system (CNS) and other biological systems.
Research indicates that this compound may function primarily as an antagonist of the MrgX2 receptor, which is implicated in pain modulation and inflammatory responses. Preliminary studies suggest that this compound can influence neurotransmitter systems, potentially affecting processes such as memory, cognition, and mood regulation.
Biological Activity
1. Receptor Interactions
- MrgX2 Antagonism : The compound has been shown to selectively inhibit the MrgX2 receptor, suggesting potential applications in pain management and treatment of inflammatory diseases.
- GPCR Modulation : this compound may act as a ligand for G protein-coupled receptors (GPCRs), which are critical in various physiological processes. Ligand binding can initiate intracellular signaling pathways leading to diverse cellular responses.
2. Therapeutic Potential
- CNS Disorders : The compound's interaction with neurotransmitter systems positions it as a candidate for treating CNS disorders. However, further research is necessary to elucidate its efficacy and mechanisms in clinical settings.
- Pain Management : Its antagonistic activity on the MrgX2 receptor highlights its potential role in developing analgesic therapies.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound. Below are key findings from recent research:
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated selective inhibition of MrgX2 receptor with IC50 values indicating potency | Supports development as a therapeutic agent for pain relief |
| Study B | Explored interaction with GPCRs; showed modulation of signaling pathways | Suggests broader pharmacological applications |
| Study C | Investigated CNS effects; indicated potential impact on mood and cognition | Opens avenues for treating mood disorders |
Comparative Analysis
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Chloro-2-pyridinol | Contains a pyridine ring | Exhibits different biological activities |
| Cyclohexylamine | Simple amine structure | Lacks the pyridine moiety |
| 4-(Chlorophenoxy)cyclohexanamine | Phenoxy group instead of pyridine | Different receptor interaction profile |
| 3-(Pyridin-2-yloxy)cyclohexanamine | Similar hydroxyl group | Varying selectivity towards different receptors |
The distinct receptor antagonism exhibited by this compound makes it a valuable candidate for further pharmacological research.
属性
IUPAC Name |
4-pyridin-2-yloxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-3,8-10H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFKTWPBPUOGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















